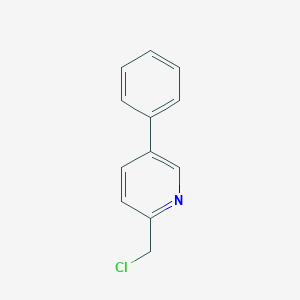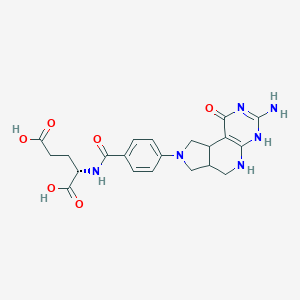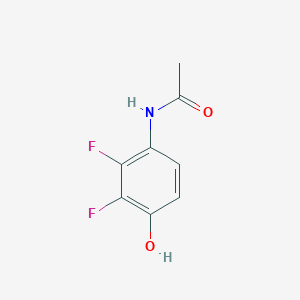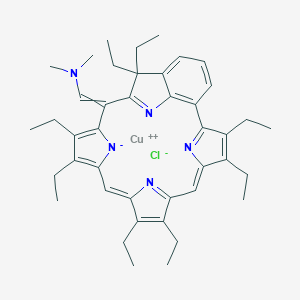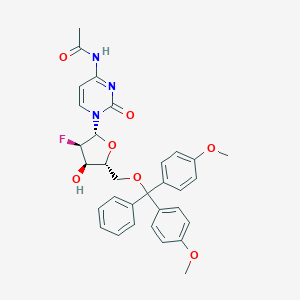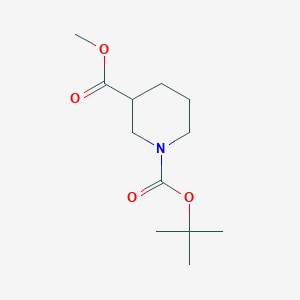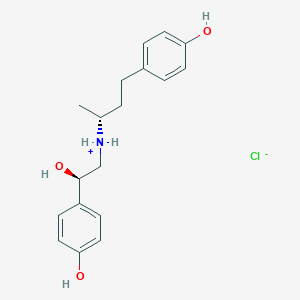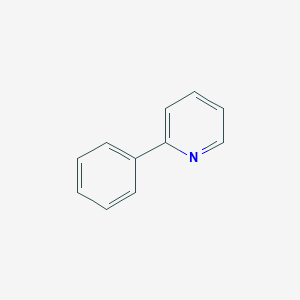
2-Phenylpyridine
Descripción general
Descripción
2-Phenylpyridine is an organic compound with the formula C6H5C5H4N (or C11H9N). It is a colorless viscous liquid . The compound and related derivatives have attracted interest as precursors to highly fluorescent metal complexes of possible value as organic light emitting diodes (OLEDs) . It has been studied as a dopamine d3 receptor selective ligand with potential application for treatment of drug addictions, schizophrenia, and Parkinson’s disease .
Synthesis Analysis
The compound is prepared by the reaction of phenyl lithium with pyridine . The vapor phase cyclization of acetophenone, ethanol, formaldehyde, and ammonia to 2-phenylpyridine was carried out over HZSM-5, Hβ, HY, and modified HY catalysts at 400 °C .Molecular Structure Analysis
2-Phenylpyridine has a molecular weight of 155.1959 . The five carbons and single nitrogen are all sp2 hybridized. All six of these atoms have a p orbital perpendicular to the plane of the ring and each contains one pi electron which allows the ring to be fully conjugated .Chemical Reactions Analysis
The reaction of iridium trichloride with 2-phenylpyridine proceeds via cyclometallation to give the chloride-bridged complex . The C–H activation of 2-phenylpyridine, catalyzed by copper (II), palladium (II), and ruthenium (II) carboxylates, was studied in the gas phase .Physical And Chemical Properties Analysis
2-Phenylpyridine has a molar mass of 155.2 g/mol . It is a colorless oil with a density of 1.086 g/mL . It has a boiling point of 268–270 °C .Aplicaciones Científicas De Investigación
Insecticidal Activity
2-Phenylpyridine derivatives have been synthesized and evaluated for their insecticidal properties. These compounds have shown high effectiveness against various pests such as Mythimna separata , Aphis craccivora , and Tetranychus cinnabarinus . The derivatives containing N-phenylbenzamide moieties are particularly noteworthy, with some showing 100% inhibition at certain concentrations .
Catalysis in Organic Synthesis
2-Phenylpyridine is utilized in catalytic systems, particularly in Palladium (II) complexes . These complexes exhibit significant catalytic activity for Suzuki–Miyaura cross-coupling reactions , which are pivotal in creating carbon-carbon bonds in organic synthesis .
Material Science
This compound plays a role in the development of advanced materials. For instance, it is used in the manufacturing of organic light-emitting diodes (OLEDs) . OLED technology is crucial for the development of next-generation displays and lighting systems due to its advantages in efficiency, color quality, and flexibility .
Pesticide Chemistry
The compound’s derivatives are important in pesticide chemistry. They are incorporated into the design of new pesticides, offering a range of activities from herbicides to fungicides, due to their ability to disrupt biological systems in targeted pests .
Mecanismo De Acción
Target of Action
2-Phenylpyridine, an organic compound with the formula C6H5C5H4N , has been studied as a dopamine D3 receptor selective ligand . The dopamine D3 receptor plays a crucial role in the central nervous system and is associated with several neurological and psychiatric conditions.
Mode of Action
It’s known that the compound can interact with its targets, such as the dopamine d3 receptor, potentially influencing the receptor’s activity
Biochemical Pathways
2-Phenylpyridine and its derivatives have been used as precursors to highly fluorescent metal complexes, which could be of value in organic light-emitting diodes (OLEDs) . The compound is prepared by the reaction of phenyl lithium with pyridine . The reaction of iridium trichloride with 2-phenylpyridine proceeds via cyclometallation to give the chloride-bridged complex . These reactions are part of the biochemical pathways influenced by 2-Phenylpyridine.
Result of Action
In the context of glucose oxidase activity, cyclometalated Ru(II) derivatives of 2-Phenylpyridine behave as noncompetitive inhibitors . This means they decrease the enzyme’s activity without affecting the binding of the enzyme to its substrate . The inhibition constants Ki are 0.036 and 0.017 M for two different derivatives, indicating that one inhibits the enzymatic activity more efficiently than the other .
Action Environment
The action, efficacy, and stability of 2-Phenylpyridine can be influenced by various environmental factors. For instance, the compound’s solubility in water is low , which could affect its distribution and availability in aqueous environments. Additionally, the compound’s reactivity may vary depending on the presence of other substances, such as phenyl lithium or iridium trichloride .
Safety and Hazards
Propiedades
IUPAC Name |
2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGHOUODWALEFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074417 | |
| Record name | Pyridine, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 2-Phenylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10438 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0028 [mmHg] | |
| Record name | 2-Phenylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10438 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Phenylpyridine | |
CAS RN |
1008-89-5 | |
| Record name | 2-Phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y6S09838Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and spectroscopic data for 2-Phenylpyridine?
A1: 2-Phenylpyridine, with a molecular formula of C11H9N, possesses a molecular weight of 155.20 g/mol. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm its structure. [, , ] Additionally, its UV-visible spectrum often displays characteristic absorption bands arising from π-π* transitions within the aromatic rings. [, , ]
Q2: How does 2-Phenylpyridine perform under various conditions, and what are its key applications?
A2: 2-Phenylpyridine demonstrates remarkable stability under a range of conditions, making it suitable for diverse applications. It serves as a crucial ligand in the development of highly efficient organic light-emitting diodes (OLEDs), especially when coordinated to metals like iridium(III). [, , ] The incorporation of 2-Phenylpyridine derivatives into polymeric materials has also shown promise for enhanced charge transport and luminescence in optoelectronic devices. []
Q3: What is the impact of different substituents on the properties of 2-Phenylpyridine-based materials?
A3: Introducing substituents onto the phenyl or pyridine ring of 2-Phenylpyridine significantly impacts its electronic properties and, consequently, the performance of the resulting materials. For instance, electron-donating groups can lead to red-shifted emissions in iridium(III) complexes, making them suitable for applications in the red and near-infrared regions. [, ] Additionally, incorporating bulky substituents can impact the packing arrangement of molecules in the solid state, influencing the morphology and charge transport properties of thin films. [, ]
Q4: Can you elaborate on the catalytic applications of 2-Phenylpyridine complexes?
A4: 2-Phenylpyridine, when coordinated to transition metals, forms complexes exhibiting significant catalytic activity. For example, ruthenium(II) complexes bearing 2-Phenylpyridine ligands effectively catalyze C-H bond activation and arylation reactions in water. [] Notably, these complexes display good functional group tolerance and regioselectivity, enabling the synthesis of valuable organic compounds. []
Q5: How do 2-Phenylpyridine complexes compare to other catalysts in C-H activation reactions?
A5: 2-Phenylpyridine complexes, particularly those with ruthenium and palladium, offer distinct advantages in C-H activation reactions. These complexes often operate under milder conditions than traditional cross-coupling reactions, reducing the formation of unwanted byproducts. [, ] Moreover, the modular nature of 2-Phenylpyridine allows for fine-tuning of the catalyst's electronic and steric properties, enabling control over reactivity and selectivity. [, ]
Q6: How does computational chemistry contribute to our understanding of 2-Phenylpyridine and its derivatives?
A6: Computational methods like Density Functional Theory (DFT) provide valuable insights into the electronic structure, optical properties, and reactivity of 2-Phenylpyridine complexes. [, , ] DFT calculations can predict absorption and emission spectra, helping to rationalize experimental observations and guide the design of new materials. [, ] Moreover, theoretical investigations can unveil the intricate mechanistic details of catalytic reactions involving 2-Phenylpyridine complexes. [, ]
Q7: How do structural modifications of 2-Phenylpyridine influence its activity and properties?
A7: Modifying the structure of 2-Phenylpyridine, such as by introducing substituents or altering the ring system, significantly influences its properties. For example, incorporating electron-withdrawing groups can enhance the electron-accepting ability of the ligand, potentially impacting the photophysical properties of metal complexes. [, ] Conversely, introducing electron-donating groups can enhance the electron-donating ability and potentially lead to red-shifted emissions in metal complexes. [, ]
Q8: Are there specific formulation strategies to improve the stability, solubility, or bioavailability of 2-Phenylpyridine-based materials?
A8: Enhancing the performance and longevity of 2-Phenylpyridine-based materials often necessitates specific formulation strategies. For example, in OLED fabrication, employing host-guest systems, where the 2-Phenylpyridine complex is dispersed in a suitable matrix, can significantly enhance its stability and efficiency. [, ] Furthermore, attaching long alkyl chains to the ligand framework can improve solubility, facilitating solution processing techniques for device fabrication. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

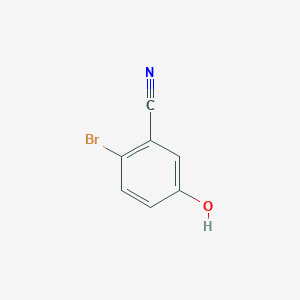
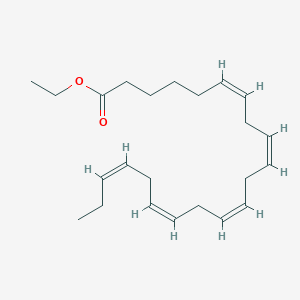

![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)
